TM-N1324 Balances Zinc-Independent Basal Activity with High Zinc-Potentiated Potency
TM-N1324 (compound 8) was directly compared with its predecessor compound 7 (TM-N1230) and successor compound 26 (TM-N1562) in identical IP-One accumulation assays on human GPR39 [1]. In the absence of Zn²⁺, TM-N1324 exhibited an EC₅₀ of 280 nM, representing an approximately 10-fold improvement over compound 7 (EC₅₀ 2700 nM), while compound 26 was further improved to 30 nM. In the presence of 10 µM Zn²⁺, TM-N1324 reached single-digit nanomolar potency (EC₅₀ 9 nM), compared to 18 nM for compound 7 and 1.5 nM for compound 26. TM-N1324 thus occupies a unique position: it retains substantial zinc-independent activation capability while avoiding the synthetic complexity of compound 26, and it has a far wider in vivo characterization package than either analog [1].
| Evidence Dimension | Zn²⁺-independent vs. Zn²⁺-potentiated GPR39 activation (human, IP-One assay) |
|---|---|
| Target Compound Data | EC₅₀ 280 nM (-Zn²⁺); EC₅₀ 9 nM (+10 µM Zn²⁺) |
| Comparator Or Baseline | Compound 7 (TM-N1230): EC₅₀ 2700 nM (-Zn²⁺), 18 nM (+Zn²⁺); Compound 26 (TM-N1562): EC₅₀ 30 nM (-Zn²⁺), 1.5 nM (+Zn²⁺) |
| Quantified Difference | TM-N1324 vs. compound 7: 9.6-fold improvement (-Zn²⁺), 2-fold improvement (+Zn²⁺); TM-N1324 vs. compound 26: 9.3-fold lower potency (-Zn²⁺), 6-fold lower potency (+Zn²⁺) |
| Conditions | Human GPR39 transiently transfected in HEK293 cells; IP-One HTRF assay; ±10 µM ZnCl₂; data from Library 3 and 4 screening (Frimurer et al., 2017) |
Why This Matters
This uniquely balanced potency profile makes TM-N1324 the most extensively validated GPR39 tool compound, suitable for both in vitro studies without zinc supplementation and in vivo studies where endogenous zinc levels vary.
- [1] Frimurer TM, Mende F, Graae AS, Engelstoft MS, Egerod KL, Nygaard R, Gerlach LO, Hansen JB, Schwartz TW, Holst B. Model-Based Discovery of Synthetic Agonists for the Zn²⁺-Sensing G-Protein-Coupled Receptor 39 (GPR39) Reveals Novel Biological Functions. J Med Chem. 2017;60(3):886-898. doi:10.1021/acs.jmedchem.6b00648 View Source
